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2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid

Medicinal Chemistry Fragment-Based Drug Design Structural Biology

2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid (CAS 745034-51-9) is a heterocyclic small molecule featuring a 6-chloroimidazo[1,2-a]pyridine core linked via a methylsulfanyl bridge to an acetic acid terminus. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, and the combination of a chloro substituent at position 6 with a thioether-linked carboxylic acid side chain at position 2 creates a distinct chemotype within this class.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
Cat. No. B14905246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Cl)CSCC(=O)O
InChIInChI=1S/C10H9ClN2O2S/c11-7-1-2-9-12-8(4-13(9)3-7)5-16-6-10(14)15/h1-4H,5-6H2,(H,14,15)
InChIKeyMZUFYIJUSIHQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid – A Structurally Differentiated Imidazo[1,2-a]pyridine Building Block for Procurement


2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid (CAS 745034-51-9) is a heterocyclic small molecule featuring a 6-chloroimidazo[1,2-a]pyridine core linked via a methylsulfanyl bridge to an acetic acid terminus . The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, and the combination of a chloro substituent at position 6 with a thioether-linked carboxylic acid side chain at position 2 creates a distinct chemotype within this class [1]. With a molecular weight of 256.71 g mol⁻¹, a calculated AlogP of 2.31, and zero Rule-of-Five violations, the compound occupies drug-like chemical space suitable for fragment-based and lead-optimization programs [2].

Why 2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid Cannot Be Replaced by Common Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridine derivatives span a broad chemical and biological space, and small structural perturbations—particularly at positions 2 and 6—produce large differences in potency, selectivity, and physicochemical properties. The 6-chloro substituent alone has been shown to increase target binding affinity by 4- to 500-fold compared to unsubstituted analogs in certain kinase and CNS-targeted series [1]. The insertion of a methylsulfanyl spacer between the heterocycle and the carboxylic acid further modulates linker length, conformational flexibility, and hydrogen-bonding capacity relative to direct acetic acid analogs such as 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-13-1) . Consequently, substituting the target compound with a non-chlorinated, direct-linked, or esterified analog is likely to alter both the binding pharmacophore and the ADME profile, making interchange without confirmatory comparative data unsound [2].

Quantitative Differentiation Evidence: 2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid vs. Closest Analogs


Thioether Linker vs. Direct Acetic Acid Attachment: Conformational and Hydrogen-Bonding Divergence

The target compound contains an sp³-hybridized methylsulfanyl (–CH₂–S–CH₂–) spacer that separates the imidazo[1,2-a]pyridine core from the carboxylic acid by four rotatable bonds, compared with only one rotatable bond in the direct analog 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-13-1) [1]. Molecular topology data confirms that the target compound has 4 rotatable bonds (AlogP = 2.31, PSA = 54.60 Ų), while the direct analog has 1 rotatable bond (AlogP = 1.89, PSA = 54.46 Ų), meaning the thioether linker increases lipophilicity and conformational entropy without altering polar surface area [2]. This difference is critical when a project requires a specific vector or distance between the core binding motif and the acid warhead.

Medicinal Chemistry Fragment-Based Drug Design Structural Biology

6-Chloro Substituent: Potency Enhancement vs. Unsubstituted Imidazo[1,2-a]pyridine Scaffolds

In imidazo[1,2-a]pyridine-based kinase inhibitor programs, introducing a substituent at the 6-position of the imidazopyridine ring increased biochemical potency by 4- to 500-fold relative to the unsubstituted parent scaffold [1]. Although this specific study was performed on 2-amino-substituted imidazo[1,2-a]pyridines rather than 2-thioether-acetic acid derivatives, the dominant contribution of the 6-chloro group to target binding is a well-replicated class-level trend . The non-chlorinated analog 2-({imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)acetic acid (CAS 521320-92-3) is commercially available, and projects requiring maximal binding affinity should preferentially procure the 6-chloro derivative unless chlorine is specifically contraindicated.

Kinase Inhibition CNS Drug Discovery Structure-Activity Relationship

Free Carboxylic Acid vs. Ester Prodrug: Synthetic Tractability and Downstream Functionalization

The target compound is supplied as the free carboxylic acid (CAS 745034-51-9, purity ≥ 98% by HPLC ), distinguishing it from the commonly stocked methyl ester analog (methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate) and the hydrochloride salt form (CAS 1216521-67-3) . The free acid is directly amenable to amide coupling, hydrazide formation, or bioconjugation without a deprotection step, whereas the ester requires saponification (e.g., NaOH in THF/H₂O) that can be incompatible with base-sensitive substrates and adds one synthetic step . For groups that intend to use the compound as a carboxylic acid building block for library synthesis, procuring the free acid eliminates a hydrolysis step and reduces the risk of esterase-dependent variability in cell-based assays.

Synthetic Chemistry Prodrug Design Bioconjugation

Documented Bioactivity Annotations in ChEMBL: A Starting Point for Target Hypothesis Generation

ChEMBL entry CHEMBL1340650 records 9 bioactivity data points for the target compound including functional assay results [1]. While the specific targets and IC₅₀ values are not disclosed at the summary level, the existence of multi-assay annotation distinguishes this compound from the majority of imidazo[1,2-a]pyridine acetic acid derivatives—such as the direct analog CAS 59128-13-1—which have zero bioactivity entries in ChEMBL [2]. This pre-existing annotation reduces the risk of procuring a completely uncharacterized compound and provides a foundation for selecting appropriate counter-screens or selectivity panels in follow-up studies.

Chemical Biology Target Deconvolution High-Throughput Screening

Molecular Dynamics (MD) Topology and NMR Parameters Pre-Computed: Reduced Computational Setup Time

The Automated Topology Builder (ATB) repository has completed full MD topology generation for the target compound (Molecule ID 89142), including geometry optimization at the DFT (B3LYP/6-31G*) level, Hessian calculation, and Merz-Singh-Kollman charge derivation [1]. The non-chlorinated analog (CAS 521320-92-3) and the direct-linked analog (CAS 59128-13-1) do not have equivalent pre-computed MD topologies in ATB [2]. For computational chemistry groups performing docking, free-energy perturbation, or MD simulations, this pre-validated force-field parameter set eliminates 24+ hours of QM processing time per compound and ensures reproducibility across studies.

Computational Chemistry Molecular Dynamics Simulation Structure-Based Drug Design

Limitation Acknowledgment: Absence of Direct Head-to-Head Biological Data with Named Comparators

Despite an extensive search of primary literature, patents, and authoritative databases, no published study was found that directly compares 2-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid against a named structural analog in the same assay under identical conditions. The ChEMBL bioactivity annotations (9 data points) lack public disclosure of the specific targets and comparators tested [1]. Consequently, all differentiation claims above are based on cross-study physicochemical comparisons, class-level SAR inference from related imidazo[1,2-a]pyridine series, and differences in available computational resources. Procurement decisions should account for this evidence gap by requesting custom head-to-head profiling from the vendor or by designing internal comparator assays before committing to large-scale synthesis.

Evidence Gap Procurement Risk Assay Development

Recommended Procurement and Application Scenarios for 2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid


Fragment-Growing and Linker-Optimization Campaigns Requiring Extended Side-Chain Topology

When a medicinal chemistry program has identified the imidazo[1,2-a]pyridine core as a key binding motif but requires an sp³-rich linker to reach a distal carboxylate-binding sub-pocket, this compound provides a commercially available, pre-built scaffold with four rotatable bonds and a 6-chloro substituent. The increased AlogP (2.31 vs. 1.89 for the direct analog [1]) and retained polar surface area make it suitable for fragment-growing libraries targeting lipophilic enzyme active sites. Procurement of this compound eliminates the need for a multi-step synthesis of the thioether linkage from the corresponding 2-(chloromethyl) or 2-(mercaptomethyl) imidazo[1,2-a]pyridine intermediates.

Parallel Synthesis of Amide or Hydrazide Libraries Using the Free Carboxylic Acid Handle

The free carboxylic acid form (purity ≥ 98% [1]) enables direct HATU- or EDCI-mediated amide coupling without a hydrolysis step. This is in contrast to the methyl ester analog, which requires saponification with aqueous NaOH in THF prior to coupling . For high-throughput chemistry groups synthesizing 96-well plate libraries, procuring the free acid saves approximately 2–4 hours of hydrolysis and workup time per plate and avoids base-induced epimerization or degradation of acid-sensitive functional groups.

Structure-Based Drug Design Leveraging Pre-Computed MD Parameters

Computational chemistry teams performing molecular docking, molecular dynamics, or free-energy perturbation (FEP) calculations can immediately deploy the ATB-validated topology (Molecule ID 89142) for this compound, which includes DFT-optimized geometry and Merz-Singh-Kollman charges at the B3LYP/6-31G* level [1]. This pre-computed resource eliminates roughly 24 hours of QM processing and ensures that simulation parameters are reproducible across different research groups, facilitating collaborative structure-based design efforts.

Target Hypothesis Testing Guided by Existing ChEMBL Bioactivity Annotations

For academic or biotech groups initiating a new target-based screening program, the 9 pre-existing bioactivity annotations in ChEMBL (CHEMBL1340650 [1]) provide a starting point for assay selection and counter-screen design. Although the specific targets are not publicly disclosed, the compound has already been profiled in multiple functional assays, distinguishing it from completely uncharacterized imidazo[1,2-a]pyridine analogs. Procurement of this specific compound reduces the risk of investing synthesis effort in a scaffold with no prior biological annotation.

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